molecular formula C15H11FN2O3S2 B2910711 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 313469-71-5

4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2910711
CAS No.: 313469-71-5
M. Wt: 350.38
InChI Key: OCIGNUDIVKSRGG-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic small molecule based on a benzothiazole core structure, a scaffold recognized for its significant and diverse biological activities in scientific research . This compound is part of a class of molecules investigated for its potential in several cutting-edge research areas. Benzothiazole derivatives have demonstrated substantial promise in oncology research, exhibiting potent and selective anti-proliferative activity against a range of human cancer cell lines . The structural motif of this compound is similar to that of advanced pharmacological tools, such as N-(thiazol-2-yl)-benzamide analogs, which have been identified as potent and selective antagonists for specialized ion channels like the Zinc-Activated Channel (ZAC), providing a valuable tool for probing receptor function and signal transduction in the central nervous system . The presence of the methylsulfonyl group is a key structural feature often associated with enhanced binding affinity and metabolic stability in research compounds. This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound for studies in medicinal chemistry, drug discovery, and molecular pharmacology.

Properties

IUPAC Name

4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O3S2/c1-23(20,21)11-6-7-12-13(8-11)22-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIGNUDIVKSRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Methylsulfonyl vs. Methoxy/Aryl Groups

  • However, this may reduce metabolic stability compared to the methylsulfonyl group in the target compound .
  • Compound 12d : N-(6-(2-Fluoro-3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (MW: 504.18)
    • The 2-fluoro-3-methoxyphenyl substituent combines halogen bonding (via fluorine) and hydrogen bonding (via methoxy), offering a balance of hydrophobic and polar interactions. The methylsulfonyl group in the target compound provides stronger electron withdrawal, which may enhance π-stacking in aromatic-rich binding pockets .

Sulfonamide vs. Methylsulfonyl Groups

  • N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide (CAS 886906-96-3, MW: 484.5)
    • The sulfonamide group at the 4-position introduces hydrogen-bonding capacity, contrasting with the methylsulfonyl group’s purely electron-withdrawing nature. This difference may alter target selectivity or solubility .

Modifications on the Benzamide Moiety

Fluoro vs. Amino Substitutions

  • Compound 1: 4-Amino-N-(4-(6-(4-aminobenzamido)benzo[d]thiazol-2-yl)phenyl)benzamide bis(trifluoroacetate) The amino groups increase polarity and solubility but may reduce cell permeability compared to the 4-fluoro substitution. The fluorine atom in the target compound offers metabolic resistance by blocking cytochrome P450 oxidation sites .

Piperazine vs. Methylsulfonyl Linkers

  • Compound 12c: Incorporates a 4-methylpiperazine group on the benzamide, which adds basicity and conformational flexibility.

Key Comparison :

  • Compound 11 () : Synthesized via Suzuki coupling with a bromobenzo[d]thiazole intermediate, highlighting the versatility of palladium-catalyzed reactions for introducing aryl groups. The target compound’s methylsulfonyl group may require alternative strategies, such as oxidation steps .

Purity and Analytical Data

  • The target compound is expected to exhibit >95% purity via HPLC, consistent with analogs like 12c (96.8%) and 12d (96.4%) .
  • HRMS and NMR data (e.g., δ ~165 ppm for carbonyl in ¹³C NMR) would align with structurally similar compounds .

Table 1: Key Comparisons of Structural and Functional Properties

Compound Name Substituent (Position) Molecular Weight Key Feature Potential Advantage Reference
Target Compound 6-(Methylsulfonyl), 4-F 376.36 (calc.) Strong electron withdrawal Enhanced binding affinity
12c () 6-(3,4,5-Trimethoxyphenyl) 519.20 Electron-donating methoxy groups Polar interactions
CAS 886906-96-3 () 6-Acetamido, 4-Sulfonamido 484.50 Hydrogen-bonding sulfonamide Solubility
1 () 4-Amino, 4-Aminobenzamido 665.50 High polarity Solubility

Biological Activity

4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. This article explores the biological activity of this compound, highlighting research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is C15H13FN2O3SC_{15}H_{13}FN_2O_3S, and it features a fluoro group and a methylsulfonyl group , which are believed to enhance its biological activity compared to other benzothiazole derivatives.

PropertyValue
Molecular Weight313.36 g/mol
CAS Number313469-71-5
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Research indicates that benzothiazole derivatives, including 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide, exhibit significant anticancer properties. A study showed that modifications in the benzothiazole structure could enhance anticancer efficacy against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

Key Findings from Studies:

  • IC50 Values: The compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent cytotoxic effects.
  • Mechanism of Action: The compound was observed to induce apoptosis and cell cycle arrest, primarily through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzothiazole derivatives possess notable activity against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)
E. coli10
S. aureus9
B. subtilis8

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

  • Study on Antitumor Activity:
    A recent study synthesized several benzothiazole derivatives, including 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide. The synthesized compounds were screened for their ability to inhibit cancer cell proliferation, showing promising results in vitro against various cancer lines .
  • Antimicrobial Evaluation:
    Another investigation focused on the antibacterial properties of related thiazole compounds. The study found that certain substitutions on the thiazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could be leveraged in drug design .

Comparative Analysis with Similar Compounds

A comparative analysis of 4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide with other benzothiazole derivatives reveals its unique position due to the combination of the fluoro and methylsulfonyl groups.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition mm)
4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamideLow µM10 (E. coli), 9 (S. aureus)
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamidesModerate µMModerate

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